molecular formula C7H6O4 B1332800 3-(Furan-2-yl)-2-oxopropanoic acid

3-(Furan-2-yl)-2-oxopropanoic acid

Cat. No.: B1332800
M. Wt: 154.12 g/mol
InChI Key: WYJIHKGNYDLFGB-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-oxopropanoic acid is a heterocyclic organic compound characterized by a furan ring substituted at the 2-position with a 2-oxopropanoic acid moiety. It serves as a key intermediate in synthetic chemistry and natural product biosynthesis. The compound has been synthesized via catalytic methods, such as Brønsted superacid (TfOH)-mediated hydroarylation of propenoic acid derivatives, yielding antimicrobial 3-aryl-3-(furan-2-yl)propanoic acid derivatives . These derivatives exhibit activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations of 64 µg/mL . Additionally, this compound derivatives have been isolated from natural sources like mulberry (Morus alba), where they contribute to hypoglycemic and hypolipidemic effects .

Properties

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

3-(furan-2-yl)-2-oxopropanoic acid

InChI

InChI=1S/C7H6O4/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3H,4H2,(H,9,10)

InChI Key

WYJIHKGNYDLFGB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(=O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

1. Engineering of Bioluminescent Systems

One notable application of 3-(Furan-2-yl)-2-oxopropanoic acid is in the engineering of luciferase reporters. Research has demonstrated its utility in developing a novel bioluminescence system using the luciferase enzyme from the deep-sea shrimp Oplophorus gracilirostris. This system employs an imidazopyrazinone substrate to enhance light emission efficiency, making it valuable for biological imaging and monitoring cellular processes .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, compounds synthesized from this acid have shown significant activity against yeast-like fungi such as Candida albicans, as well as bacterial strains including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents .

Pharmacological Applications

1. Anticancer Research

The compound has been investigated for its anticancer properties. Studies indicate that derivatives containing the furan moiety exhibit cytotoxic effects on various cancer cell lines while showing reduced toxicity towards normal cells. For example, specific derivatives demonstrated over ten times greater toxicity against cancer cells compared to healthy cells, indicating their potential as effective anticancer drugs .

2. Synthesis of Bioactive Compounds

This compound serves as a precursor in synthesizing various bioactive compounds, including pteridines and thiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory and antiviral effects . The versatility of this compound allows researchers to explore its role in developing new therapeutic agents.

Material Science Applications

1. Polymer Chemistry

In materials science, this compound is being explored for its potential use in synthesizing novel polymers with enhanced properties. The incorporation of furan rings into polymer backbones can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
BiochemistryEngineering luciferase reportersEnhanced light emission efficiency
Antimicrobial ActivitySynthesized derivatives against pathogensEffective against Candida albicans, E. coli, and S. aureus
PharmacologyAnticancer drug developmentHigh toxicity on cancer cells with low normal cell toxicity
Material ScienceDevelopment of novel polymersImproved thermal stability and mechanical strength

Case Studies

Case Study 1: Bioluminescence System Development

In a study focused on bioluminescence, researchers successfully used this compound to create a luciferase reporter system that outperformed traditional systems in terms of light output and stability under varying conditions. This advancement opens avenues for more sensitive detection methods in biological research.

Case Study 2: Antimicrobial Efficacy Assessment

A series of experiments were conducted to evaluate the antimicrobial efficacy of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential role in addressing antibiotic resistance.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Data

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities References
3-(Furan-2-yl)-2-oxopropanoic acid Furan-2-yl, oxopropanoic acid C₇H₆O₄ Antimicrobial activity; mulberry bioactives
3-(3-Indolyl)-2-oxopropanoic acid Indol-3-yl instead of furan-2-yl C₁₁H₉NO₃ Enhances tryptophan metabolism; anti-inflammatory
3-(4-Hydroxycyclohexa-1,5-dienyl)-2-oxopropanoic acid (H₂HPP_4) Cyclohexenyl substituent C₉H₁₀O₄ Intermediate in Bacillus antibiotic biosynthesis
3-(Cyclohex-2-en-1-yl)-2-oxopropanoic acid Cyclohexenylidene substituent C₉H₁₀O₄ Precursor in salinosporamide A biosynthesis
3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid Dihydroxyphenyl substituent C₉H₈O₅ Differential accumulation in plant stems
3-(4-Aminophenyl)-2-oxopropanoic acid 4-Aminophenyl substituent C₉H₉NO₃ Synthetic intermediate; pharmaceutical applications
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid Bromo, hydroxy, methoxy phenyl substituent C₁₀H₉BrO₅ Unspecified bioactivity; structural diversity

Functional and Mechanistic Differences

Antimicrobial vs. Metabolic Modulation

The furan-2-yl group in this compound derivatives enables strong antimicrobial activity due to electrophilic interactions with microbial enzymes . In contrast, 3-(3-indolyl)-2-oxopropanoic acid lacks direct antimicrobial effects but modulates gut microbiota-linked tryptophan metabolism, reducing intestinal inflammation via interactions with Collinsella and Acinetobacter genera .

Substituent-Driven Bioactivity

  • Phenyl vs. Heteroaromatic Substituents : Aromatic substituents like indolyl or dihydroxyphenyl groups confer metabolic or signaling roles (e.g., anti-inflammatory or plant stress responses) , while brominated or aminated phenyl derivatives (e.g., ) expand synthetic utility in drug discovery.
  • Natural vs. Synthetic Derivatives : Naturally occurring furan derivatives (e.g., in mulberry) exhibit hypoglycemic activity, whereas synthetic analogues prioritize antimicrobial or catalytic applications .

Physicochemical and Spectroscopic Comparisons

  • NMR and IR Profiles: this compound derivatives show distinct ¹H NMR signals for furan protons (δ 6.3–7.4 ppm) and carbonyl groups (δ 170–175 ppm), differing from indolyl analogues (δ 7.1–7.8 ppm for aromatic protons) .
  • Solubility and Stability : The furan ring enhances solubility in organic solvents (e.g., CH₂Cl₂, ethyl acetate) compared to cyclohexenyl or phenyl derivatives, which require polar aprotic solvents for synthesis .

Q & A

Q. What are the recommended synthetic routes for 3-(Furan-2-yl)-2-oxopropanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Claisen condensation between furan-2-carbonyl derivatives (e.g., furan-2-carboxylic acid esters) and oxaloacetic acid derivatives. For example:

React furan-2-carbonyl chloride with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form the intermediate.

Hydrolyze the ester groups under acidic or basic conditions to yield the target compound.
Optimization includes controlling temperature (20–40°C) to avoid furan ring degradation and using anhydrous solvents (e.g., THF) to minimize side reactions. Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1^1H NMR to confirm the furan ring protons (δ 6.3–7.5 ppm) and the α-keto proton (δ 3.8–4.2 ppm). 13^{13}C NMR identifies the carbonyl carbons (C=O at δ 170–190 ppm).
  • IR : Detect the α-keto carbonyl stretch (~1740 cm1^{-1}) and carboxylic acid O–H stretch (~2500–3000 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (C7_7H6_6O4_4, m/z 166.0266) and fragmentation patterns .

Advanced Research Questions

Q. How do enzymatic pathways involving similar α-keto acids inform the functional analysis of this compound?

  • Methodological Answer : Study isomerization or decarboxylation mechanisms using homologous enzymes . For example:
  • BacB-like isomerases (from Bacillus spp.) catalyze keto-enol tautomerization in structurally related compounds like 3-(4-hydroxycyclohexa-1,5-dienyl)-2-oxopropanoic acid. Recombinant enzyme assays (pH 7.5, 30°C) with UV-Vis monitoring (240–300 nm) can track isomerization kinetics .
  • MppR-like enzymes (from Streptomyces) modify α-keto acid side chains; structural homology modeling (e.g., SWISS-MODEL) predicts substrate binding pockets .

Q. What computational methods are suitable for predicting the thermochemical properties of this compound?

  • Methodological Answer : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G**) to calculate:
  • Gibbs free energy of formation : Compare with experimental calorimetry data.
  • Tautomeric equilibrium : Assess keto-enol stability using solvent-phase simulations (PCM model).
    Validate results against experimental IR/NMR data to resolve discrepancies (e.g., overestimated bond lengths in gas-phase DFT vs. solution-phase X-ray structures) .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Hepatoprotective assays : Treat primary hepatocytes (rat or human) with the compound (1–100 µM) and induce oxidative stress (e.g., H2_2O2_2). Measure viability (MTT assay) and antioxidant markers (GSH/GSSG ratio).
  • Microbial interactions : Co-culture with gut microbiota (Bacteroides spp.) and analyze metabolite shifts via LC-MS, focusing on indole derivatives and anti-inflammatory lipids .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound?

  • Methodological Answer :
  • Systematic benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) for property prediction.
  • Experimental validation : Use X-ray crystallography to resolve tautomeric forms and compare with computed structures.
  • Error analysis : Quantify solvent effects (e.g., implicit vs. explicit solvent models) and basis set limitations (e.g., 6-31G** vs. def2-TZVP) .

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